molecular formula C26H27N3O4S B11010997 N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide

N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide

Cat. No.: B11010997
M. Wt: 477.6 g/mol
InChI Key: XXDPTWBSFKHFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is a complex organic compound that features a combination of naphthalene, pyrrolidine, indole, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Attachment of the Naphthalene Group:

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other established methods.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes.

    Materials Science: The compound’s properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: It is used in studies related to cell signaling, molecular biology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors, leading to modulation of signaling pathways.

    Enzymes: Inhibition or activation of enzymes, affecting metabolic processes.

    Pathways: Involvement in cellular pathways that regulate various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-methoxynaphthalen-1-yl)ethynyl)phenyl-4-methylbenzenesulfonamide: Shares structural similarities but differs in the substitution pattern and functional groups.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely studied for their biological activities.

Uniqueness

N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is unique due to its combination of multiple pharmacophores, which may result in distinct biological activities and applications compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[1-[2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl]indol-4-yl]methanesulfonamide

InChI

InChI=1S/C26H27N3O4S/c1-33-25-13-12-19(18-7-3-4-8-20(18)25)24-11-6-15-29(24)26(30)17-28-16-14-21-22(27-34(2,31)32)9-5-10-23(21)28/h3-5,7-10,12-14,16,24,27H,6,11,15,17H2,1-2H3

InChI Key

XXDPTWBSFKHFOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3CCCN3C(=O)CN4C=CC5=C(C=CC=C54)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.